molecular formula C15H11Cl2NO3 B2522780 N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide CAS No. 574710-18-2

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide

Cat. No.: B2522780
CAS No.: 574710-18-2
M. Wt: 324.16
InChI Key: BZKXKIKGNPKIDR-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a 2-formylphenoxy moiety on the acetamide side chain. The formyl group on the phenoxy ring offers a reactive site for further functionalization, such as condensation or cyclization reactions, which is common in medicinal chemistry .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-12-6-5-11(7-13(12)17)18-15(20)9-21-14-4-2-1-3-10(14)8-19/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKXKIKGNPKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-formylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-(3,4-dichlorophenyl)-2-(2-carboxyphenoxy)acetamide.

    Reduction: N-(3,4-dichlorophenyl)-2-(2-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide is being investigated for its potential as a pharmacophore in drug development. Its structural characteristics suggest possible anti-inflammatory and anticancer properties. Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Case Studies

  • Anti-cancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated a high degree of growth inhibition in tumor cells, suggesting that modifications to the phenoxyacetamide structure can enhance anticancer efficacy .
  • Pain Management : Another study highlighted its potential as an analgesic agent by demonstrating reductions in nociception in formalin-induced pain models .

Material Science

Advanced Materials Synthesis
The unique structural features of this compound make it a candidate for the synthesis of advanced materials such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the development of composite materials with tailored properties .

Applications in Nanotechnology
Research has indicated that the compound can be utilized in the fabrication of nanostructures due to its reactive functional groups, which can facilitate interactions at the nanoscale level .

Biological Studies

Biochemical Probing
this compound is also employed as a biochemical probe in cellular studies. It aids in elucidating cellular pathways and mechanisms by which compounds exert biological effects. This application is particularly relevant in understanding disease mechanisms at a molecular level .

Comparative Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer propertiesSignificant cytotoxic effects observed against cancer cell lines
Material ScienceUsed in synthesis of advanced materials and nanostructuresCapable of forming composites with tailored properties
Biological StudiesUtilized as a biochemical probe for studying cellular processesAids in elucidating disease mechanisms at molecular levels

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound (Target) 3,4-Dichlorophenyl; 2-formylphenoxy C₁₅H₁₁Cl₂NO₃ 324.16 Not provided Reactive formyl group for derivatization
N-(3,4-Dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 3,4-Dichlorophenyl; triazole-linked quinoxaline C₁₉H₁₄Cl₂N₆O₂ 445.26 Not provided Triazole heterocycle; potential for π-π interactions
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl; methylsulfonyl C₉H₉ClN₂O₄S 276.70 Not provided Sulfonyl group enhances polarity; nitro group may confer redox activity
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide 3,4-Difluorophenyl; diphenylacetyl C₂₀H₁₅F₂NO 335.34 Not provided Fluorine substitution improves metabolic stability; bulky diphenyl group
N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 3,4-Dichlorophenyl; 4-formyl-2-methoxyphenoxy C₁₆H₁₃Cl₂NO₄ 354.19 247592-89-8 Methoxy group increases lipophilicity; formyl group for reactivity
2-{N-[5-(Benzyloxy)-2,4-dichlorophenyl]4-methylbenzenesulfonamido}-N-(3,4-dichlorophenyl)acetamide Benzyloxy; sulfonamido; 3,4-dichlorophenyl C₂₈H₂₂Cl₄N₂O₄S 624.36 338961-84-5 Sulfonamido group enhances solubility; benzyloxy for steric effects

Key Observations :

  • Halogenation: The 3,4-dichlorophenyl group (common in the target and compounds ) enhances lipophilicity and resistance to metabolic degradation compared to mono-halogenated or fluorinated analogs (e.g., ).
  • Reactive Groups : The formyl group in the target and compound contrasts with sulfonyl (), triazole (), or sulfonamido () moieties, which influence reactivity and intermolecular interactions.

Key Observations :

  • Click Chemistry : Used in compound for regioselective triazole formation, a strategy applicable to the target compound’s formyl group for further derivatization.
  • EDC-Mediated Coupling : Common in amide bond formation (), applicable to sterically hindered substrates.

Key Observations :

  • Pesticidal Potential: Chloroacetamides like alachlor () share structural motifs with the target compound, suggesting herbicidal or fungicidal applications.
  • Antibiotic Analogs : The diphenylacetyl group in mimics penicillin’s lateral chain, highlighting the role of bulky substituents in bioactivity.
  • Solubility : Sulfonamido () or methoxy () groups improve aqueous solubility compared to highly halogenated derivatives.

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a formylphenoxy moiety, which significantly influence its biological interactions. The structural formula can be represented as follows:

C15H12Cl2NO3\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}\text{O}_3

This compound is classified under acetamides and is recognized for its structural complexity, which may enhance its reactivity with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function. Additionally, the dichlorophenyl group enhances binding affinity to hydrophobic pockets in target molecules, which is crucial for its therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds containing the 3,4-dichlorophenyl group have shown effective growth inhibition at submicromolar concentrations against leukemia cells (IC50 values often less than 1 µM) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHL-60<1
Compound BCCRF-CEM<0.5
This compoundVariousTBD

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been explored for its potential anti-inflammatory properties. The compound's ability to modulate enzyme activity involved in inflammatory pathways suggests it could serve as a therapeutic agent for inflammatory diseases.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results showed that the compound inhibited the proliferation of human breast cancer cells with an IC50 value indicating potent activity. This study highlights the compound's potential as a lead for developing new anticancer therapies .

Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound exerts its effects. Molecular docking studies revealed that the compound interacts with key enzymes involved in cell signaling pathways critical for tumor growth and survival. These findings support further exploration into its use as a targeted therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide, and how can purity be optimized?

  • A common method involves reacting 2-chloroacetamide with salicylaldehyde in the presence of K₂CO₃ in acetonitrile under reflux for 24 hours. Post-reaction, filtration removes residual K₂CO₃, and solvent evaporation yields the crude product, which is purified via recrystallization or column chromatography .
  • Key validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., formyl proton at δ ~10.0 ppm and aromatic protons at δ 6.8–7.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FTIR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, formyl C=O ~1700 cm⁻¹) .
  • NMR : Assign protons using 2D experiments (COSY, HSQC) to resolve overlapping aromatic signals.
  • Single-crystal XRD : Resolve bond lengths and angles (e.g., C–O bond in phenoxy group: ~1.36 Å) to validate molecular geometry .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory activity : Measure inhibition of COX-2 enzyme via ELISA or fluorometric assays .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substitution strategies :

  • Replace the formyl group with carboxy or hydroxy groups to study electronic effects on bioactivity .
  • Modify the dichlorophenyl ring (e.g., mono-chloro or fluoro derivatives) to assess steric and hydrophobic contributions .
    • Assay design : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate with Hammett σ constants or logP values .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., SARS-CoV-2 main protease, PDB ID 6LU7). Validate poses with RMSD <2.0 Å against co-crystallized ligands .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with catalytic residues like His41/Cys145) .

Q. How can contradictory data in biological activity studies be resolved?

  • Case example : If antitumor activity varies between cell lines, perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
  • Orthogonal assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters .

Methodological Considerations

  • Synthetic reproducibility : Ensure anhydrous conditions for formyl group stability; use argon atmosphere to prevent oxidation .
  • Data conflict resolution : Cross-validate bioactivity results with structurally analogous compounds (e.g., U-47700, a dichlorophenyl acetamide with μ-opioid receptor affinity) to identify off-target effects .
  • Crystallographic challenges : For XRD, grow crystals via vapor diffusion (e.g., ethanol/water 1:1) and address twinning using SHELXL’s TWIN command .

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